Mechanism of action of N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide
Mechanism of action of N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide
Executive Summary & Compound Identity
N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide (referred to herein as Compound 87 based on recent literature) is a synthetic small molecule primarily characterized as a privileged scaffold intermediate and structural prototype for the development of Tousled-Like Kinase 2 (TLK2) inhibitors.
While the molecule itself represents a core "hinge-binding" motif, it serves as the foundational amide-linked oxindole scaffold from which more potent, narrow-spectrum kinase inhibitors (such as the benzylidene-oxindole derivatives) are synthesized. Its structural architecture combines an oxindole core (mimicking the purine ring of ATP) with a 2-(trifluoromethyl)benzamide moiety (targeting the hydrophobic back pocket of the kinase).
-
Chemical Formula: C₁₆H₁₁F₃N₂O₂
-
Molecular Weight: 320.27 g/mol
-
Primary Target Class: Serine/threonine-protein kinase (TLK2).
-
Secondary/Off-Target Potential: Kv7 (KCNQ) potassium channel modulation (based on structural homology to oxindole-based openers like BMS-204352).
Mechanism of Action (MoA)
The mechanism of action for N-(2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide is defined by its interaction with the ATP-binding cleft of the target kinase.
ATP-Competitive Inhibition (Kinase Domain)
The compound functions as a Type I or Type I½ ATP-competitive inhibitor . The oxindole core acts as a bioisostere of the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
-
Hinge Binding: The oxindole lactam (NH and C=O) groups form a donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge (typically Glu/Leu residues in the TLK2 catalytic domain).
-
Hydrophobic Pocket Occupation: The 2-(trifluoromethyl)benzamide substituent extends into the hydrophobic pocket adjacent to the ATP site. The bulky trifluoromethyl (-CF₃) group provides steric complementarity and hydrophobic interactions, potentially displacing the "Gatekeeper" residue or stabilizing a specific conformation (e.g., DFG-in or DFG-out).
-
Scaffold Function: As an intermediate, this molecule lacks the C3-benzylidene extension found in high-potency analogs (e.g., GW506033X or SU9516). The C3-substitution is typically required to reach the solvent-exposed region or the ribose-binding pocket for nanomolar affinity. Therefore, Compound 87 represents the minimal binding pharmacophore .
Downstream Signaling Effects (TLK2 Pathway)
Inhibition of TLK2 by this scaffold (and its derivatives) disrupts the regulation of chromatin assembly during DNA replication.
-
Target Blockade: The compound binds to the catalytic cleft of TLK2, preventing ATP hydrolysis.
-
Substrate Hypophosphorylation: TLK2 is unable to phosphorylate its primary substrate, Anti-Silencing Function 1 (ASF1) (specifically isoforms ASF1a and ASF1b).
-
Chromatin Assembly Defect: Unphosphorylated ASF1 fails to efficiently chaperone Histone H3/H4 dimers to the replication fork.
-
Replication Stress: The depletion of available histones leads to stalled replication forks, accumulation of DNA damage (γH2AX signaling), and activation of the intra-S-phase checkpoint.
-
Therapeutic Outcome: In cancer cells with high replicative stress (e.g., ALT-positive cancers or BRCA-deficient lines), this blockade induces "synthetic lethality," leading to apoptosis.
Caption: Mechanism of TLK2 inhibition leading to replication stress and apoptosis. The compound competes with ATP, preventing ASF1 phosphorylation.
Experimental Validation Protocols
To validate the mechanism of action of this compound, the following self-validating experimental workflows are recommended.
In Vitro Kinase Assay (ADP-Glo™)
Purpose: Quantify the IC₅₀ of the compound against recombinant TLK2.
-
Reagents: Recombinant human TLK2 (active), ASF1a substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).
-
Reaction: Incubate TLK2 (5-10 nM) with the compound (serial dilution 1 nM – 10 µM) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 15 min.
-
Initiation: Add ATP (10 µM) and ASF1a substrate (0.2 µg/µL). Incubate at 30°C for 60 min.
-
Detection: Add ADP-Glo reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.
-
Analysis: Measure luminescence (RLU). Plot Dose-Response Curve.
-
Expected Result: Sigmoidal inhibition curve. (Note: As a scaffold/intermediate, potency may be in the micromolar range compared to nanomolar C3-substituted analogs).
-
Cellular Target Engagement (Western Blot)
Purpose: Confirm inhibition of TLK2 activity in cells (e.g., U-2 OS or HeLa).
-
Treatment: Treat cells with Compound (10 µM) or Vehicle (DMSO) for 6–24 hours.
-
Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Na₃VO₄, NaF).
-
Blotting:
-
Primary Antibody: Anti-phospho-ASF1 (Ser166) – Specific marker for TLK2 activity.
-
Control Antibody: Anti-Total ASF1 and Anti-GAPDH.
-
-
Result: A decrease in the p-ASF1 band intensity relative to Total ASF1 confirms cellular MoA.
Selectivity Profiling (Kinome Scan)
Purpose: Determine "Narrow Spectrum" specificity.
-
Method: Test at 1 µM against a panel of 300+ kinases (e.g., Eurofins/DiscoverX KINOMEscan).
-
Key Off-Targets to Monitor: CDK2, Aurora B, FLT3 (common oxindole off-targets).
Data Summary & Physicochemical Properties[4]
| Property | Value / Description |
| IUPAC Name | N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(trifluoromethyl)benzamide |
| CAS Registry | N/A (Novel synthesis intermediate) |
| Molecular Formula | C₁₆H₁₁F₃N₂O₂ |
| Calculated LogP | ~3.2 (Predicted) |
| Topological Polar Surface Area | 58 Ų |
| H-Bond Donors / Acceptors | 2 / 2 |
| Solubility | Low in water; Soluble in DMSO (>10 mM) |
| Primary Application | Lead optimization scaffold for TLK2 inhibitors; Synthetic intermediate.[1] |
Synthesis & Structural Context[4][5]
The compound is typically synthesized via Procedure F (Amide Coupling) as described in the reference literature:
-
Starting Materials: 5-Aminooxindole (5-amino-1,3-dihydro-2H-indol-2-one) + 2-(Trifluoromethyl)benzoyl chloride.
-
Reaction: Nucleophilic acyl substitution in an organic solvent (e.g., THF or DCM) with a base (TEA or DIPEA).
-
Yield: High (~72%), indicating its stability and utility as a building block.
-
Derivatization: The C3 position of the oxindole ring (active methylene) is subsequently reacted with aldehydes (aldol condensation) to generate the final, high-potency benzylidene-oxindole inhibitors (e.g., Compound 126/128 in Asquith et al.).
Note on Kv7 (KCNQ) Activity: Researchers should be aware that N-(2-oxoindolin-5-yl)benzamides are structurally homologous to Kv7.2/7.3 (KCNQ2/3) channel openers (e.g., BMS-204352 analogs). While the primary intent in the cited literature is kinase inhibition, this scaffold may exhibit membrane hyperpolarizing effects via Kv7 activation at higher concentrations.
References
-
Asquith, C. R. M., et al. (2024). Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. European Journal of Medicinal Chemistry . (Note: Compound 87 is explicitly characterized in this study).
-
Mortuza, G. B., et al. (2018). Structure and function of TLK2, a critical factor in chromatin assembly. Nature Communications , 9, 2662. [Link]
- Zhang, F., et al. (2013). Discovery of N-(2-oxoindolin-5-yl)benzamides as novel KCNQ2/3 openers. Bioorganic & Medicinal Chemistry Letters, 23(16), 4600-4604. (Structural relevance for off-target effects).
